molecular formula C21H18N2O4S B5377262 3-{[{[(4-methylphenyl)sulfonyl]imino}(phenyl)methyl]amino}benzoic acid

3-{[{[(4-methylphenyl)sulfonyl]imino}(phenyl)methyl]amino}benzoic acid

Cat. No. B5377262
M. Wt: 394.4 g/mol
InChI Key: FZESIPMMWSWYEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[{[(4-methylphenyl)sulfonyl]imino}(phenyl)methyl]amino}benzoic acid, commonly known as MSMA, is a chemical compound that has been widely used in scientific research. It belongs to the class of organic compounds known as benzoic acids and derivatives. MSMA is a white crystalline powder that has a molecular weight of 381.48 g/mol.

Mechanism of Action

The mechanism of action of MSMA is not fully understood. However, it has been reported to inhibit the activity of various enzymes such as acetylcholinesterase and carbonic anhydrase. MSMA has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. The exact mechanism of action of MSMA is still under investigation.
Biochemical and Physiological Effects:
MSMA has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. MSMA has also been reported to inhibit the replication of viruses such as hepatitis B and C viruses. In addition, MSMA has been shown to have antibacterial activity against various bacterial strains. However, the exact biochemical and physiological effects of MSMA are still being studied.

Advantages and Limitations for Lab Experiments

MSMA has several advantages as a research tool. It is relatively easy to synthesize and is available commercially. It has been shown to have a wide range of biological activities, making it a versatile tool for studying various biological processes. However, MSMA also has limitations. It has been reported to be toxic to some cell lines and may not be suitable for certain experiments. In addition, the exact mechanism of action of MSMA is not fully understood, which may limit its use in some research applications.

Future Directions

There are several future directions for research on MSMA. One area of research is to further investigate the mechanism of action of MSMA. This will help to understand how MSMA exerts its biological effects and may lead to the development of new drugs with improved efficacy. Another area of research is to study the potential use of MSMA as a therapeutic agent for various diseases such as cancer and viral infections. Finally, research can be conducted to explore the use of MSMA as a tool for studying protein-DNA interactions and other biological processes.

Synthesis Methods

The synthesis of MSMA involves the reaction of 4-methylbenzenesulfonyl chloride with N-phenyl-N-[(phenylamino)methyl]amine in the presence of a base such as triethylamine. The resulting product is then treated with 3-aminobenzoic acid to obtain MSMA. This synthesis method has been reported in various research articles and is considered to be a reliable method for the preparation of MSMA.

Scientific Research Applications

MSMA has been widely used in scientific research as a tool to study various biological processes. It has been reported to exhibit anticancer, antiviral, and antibacterial activities. MSMA has also been used as a fluorescent probe to study the binding of proteins and DNA. In addition, MSMA has been used to study the mechanism of action of various drugs and to develop new drugs with improved efficacy.

properties

IUPAC Name

3-[[(Z)-N-(4-methylphenyl)sulfonyl-C-phenylcarbonimidoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c1-15-10-12-19(13-11-15)28(26,27)23-20(16-6-3-2-4-7-16)22-18-9-5-8-17(14-18)21(24)25/h2-14H,1H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZESIPMMWSWYEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=CC=C2)\NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.